molecular formula C12H22O4 B13066559 (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl2-oxoacetatehydrate

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl2-oxoacetatehydrate

Cat. No.: B13066559
M. Wt: 230.30 g/mol
InChI Key: VUSFWFWBNKEYQY-MRDWIYSCSA-N
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Description

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl2-oxoacetatehydrate is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl2-oxoacetatehydrate typically involves the acylation of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol with an appropriate acylating agent. One common method includes the use of acid anhydrides in the presence of catalysts such as trimethylsilyl trifluoromethanesulfonate . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl2-oxoacetatehydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl2-oxoacetatehydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl2-oxoacetatehydrate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active intermediates that participate in various biochemical processes. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl2-oxoacetatehydrate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate

InChI

InChI=1S/C12H20O3.H2O/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13;/h7-11H,4-6H2,1-3H3;1H2/t9-,10+,11-;/m0./s1

InChI Key

VUSFWFWBNKEYQY-MRDWIYSCSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C=O)C(C)C.O

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=O)C(C)C.O

Origin of Product

United States

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